molecular formula C17H30N2O2 B7510367 N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide

Cat. No. B7510367
M. Wt: 294.4 g/mol
InChI Key: KQTJBIPWUASADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as CMHP or AH-7921, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic, meaning it can relieve pain, and has been used in scientific research to study the opioid receptor system.

Mechanism of Action

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of endogenous opioids and the inhibition of pain signals. The mu-opioid receptor is also involved in the regulation of mood, reward, and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide can produce effects similar to other opioids, such as morphine, but with a lower risk of respiratory depression and dependence.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide produces analgesia, sedation, and euphoria in animal models. It has been shown to be more potent than morphine in some assays, but with a shorter duration of action. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide also has some anti-inflammatory properties and has been investigated for its potential use in treating chronic pain and other conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This can allow researchers to study specific aspects of the opioid receptor system without the confounding effects of other neurotransmitters. However, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a controlled substance and requires specialized training and equipment to handle safely. It also has limited solubility in water and can be difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is the development of novel opioid analgesics with improved safety and efficacy profiles. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could serve as a starting point for the design of new drugs that target the mu-opioid receptor. Another area of interest is the investigation of the role of the opioid receptor system in addiction and withdrawal. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used to study the neurochemical mechanisms underlying opioid dependence and to develop new treatments for addiction. Finally, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used in combination with other drugs or therapies to enhance pain relief or reduce side effects.

Synthesis Methods

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine and 2-methylpropanoyl chloride, followed by a reaction with piperidine-3-carboxylic acid. The final product is purified through column chromatography and recrystallization. The synthesis of N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study the opioid receptor system, which plays a critical role in pain perception and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a selective agonist for the mu-opioid receptor, which is the primary target for most opioid analgesics. Researchers have used N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide to study the structure and function of the mu-opioid receptor and to investigate the potential therapeutic uses of opioid drugs.

properties

IUPAC Name

N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-13(2)16(20)19-11-7-8-14(12-19)17(21)18(3)15-9-5-4-6-10-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTJBIPWUASADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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